molecular formula C4H9ClF3NO2 B2710599 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride CAS No. 1989672-21-0

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride

Cat. No.: B2710599
CAS No.: 1989672-21-0
M. Wt: 195.57
InChI Key: NNOBPKZFLFVWPM-UHFFFAOYSA-N
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Description

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C4H8F3NO2·HCl. It is known for its unique structure, which includes an amino group, a trifluoromethyl group, and two hydroxyl groups. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride typically involves the reaction of 2-Amino-2-(trifluoromethyl)propane-1,3-diol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving the starting material in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino and hydroxyl groups can form hydrogen bonds with target molecules, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-amino-2-(trifluoromethyl)propane-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO2.ClH/c5-4(6,7)3(8,1-9)2-10;/h9-10H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBPKZFLFVWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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